

An In-depth Technical Guide to 5-Chloro-6-methylpyrimidin-4-amine

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Compound of Interest

Compound Name: 5-Chloro-6-methylpyrimidin-4-amine

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Introduction

5-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in numerous biologically active compounds and FDA-approved drugs. The presence of a chloro substituent provides a reactive handle for further functionalization, making **5-Chloro-6-methylpyrimidin-4-amine** a versatile building block for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its reactivity profile.

Chemical Identity

- IUPAC Name: **5-chloro-6-methylpyrimidin-4-amine**^[1]
- CAS Number: 13040-89-6^[1]
- Molecular Formula: C₅H₆ClN₃^[1]
- Synonyms:
 - 4-Pyrimidinamine, 5-chloro-6-methyl-[1]

- 4-Amino-5-chloro-6-methylpyrimidine
- MFCD09837292[[1](#)]
- Pyrimidine, 4-amino-5-chloro-6-methyl- (7Cl,8Cl)[[1](#)]
- SCHEMBL3036614[[1](#)]
- DTXSID10656517[[1](#)]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **5-Chloro-6-methylpyrimidin-4-amine**.

Property	Value	Source
Molecular Weight	143.57 g/mol	[1]
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	143.0250249 Da	[1]
Monoisotopic Mass	143.0250249 Da	[1]
Topological Polar Surface Area	51.8 Å ²	[1]
Heavy Atom Count	9	[1]

Experimental Protocols

Synthesis of 5-Chloro-6-methylpyrimidin-4-amine

The following protocol describes a representative synthesis of **5-Chloro-6-methylpyrimidin-4-amine** from 4-amino-6-methylpyrimidin-5-ol. This method involves the chlorination of the

hydroxyl group using a suitable chlorinating agent like phosphorus oxychloride.

Materials:

- 4-amino-6-methylpyrimidin-5-ol
- Phosphorus oxychloride (POCl_3)
- Toluene (anhydrous)
- Ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

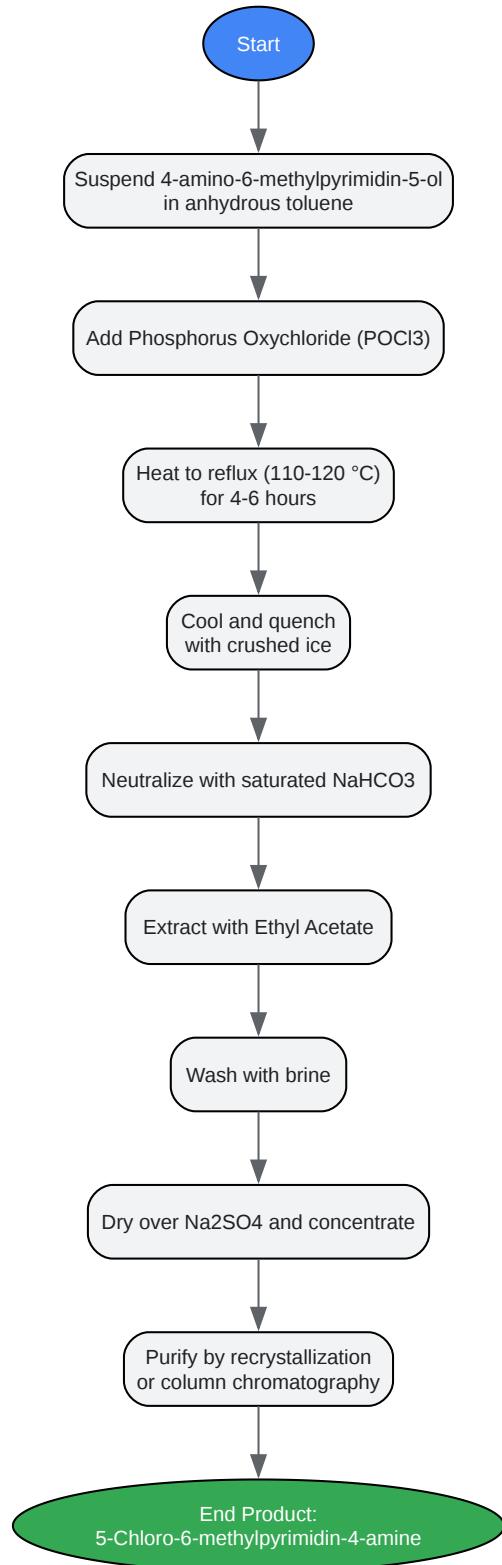
- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-6-methylpyrimidin-5-ol (1 equivalent) in anhydrous toluene.

- **Addition of Chlorinating Agent:** To the stirred suspension, slowly add phosphorus oxychloride (2-3 equivalents) at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH of the aqueous layer is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **5-Chloro-6-methylpyrimidin-4-amine** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for the Synthesis of **5-Chloro-6-methylpyrimidin-4-amine**

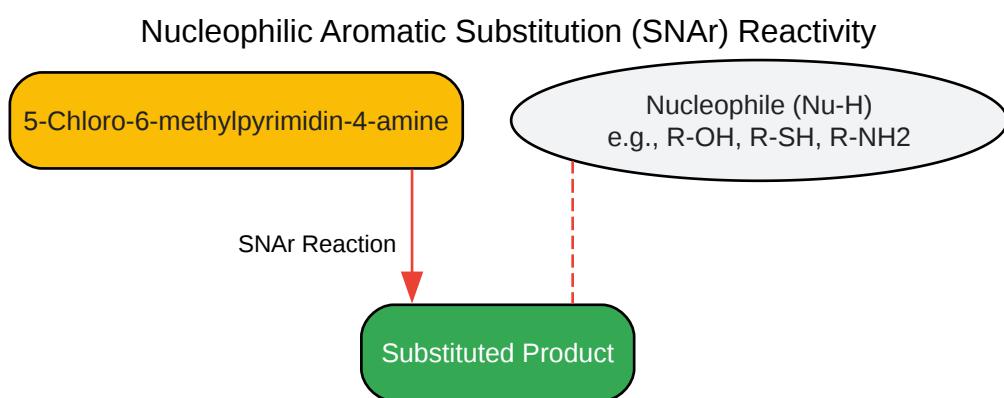
Synthesis Workflow of 5-Chloro-6-methylpyrimidin-4-amine

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Caption: A flowchart illustrating the key steps in the synthesis of **5-Chloro-6-methylpyrimidin-4-amine**.

Reactivity of 5-Chloro-6-methylpyrimidin-4-amine

The chloro group at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.[\[2\]](#)



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Caption: A diagram illustrating the general reactivity of **5-Chloro-6-methylpyrimidin-4-amine** in nucleophilic aromatic substitution reactions.

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References

- 1. 5-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 43829403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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